molecular formula C11H10F6O B2375695 2-(3,4-DIMETHYLPHENYL)HEXAFLUOROISOPROPANOL CAS No. 2379-17-1

2-(3,4-DIMETHYLPHENYL)HEXAFLUOROISOPROPANOL

Cat. No.: B2375695
CAS No.: 2379-17-1
M. Wt: 272.19
InChI Key: DDLQAOJQQSJPIH-UHFFFAOYSA-N
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Description

2-(3,4-Dimethylphenyl)hexafluoroisopropanol (CAS 2379-17-1) is a specialized fluorinated organic compound with a molecular formula of C 11 H 10 F 6 O and a molecular weight of 272.19 g/mol . This compound is a derivative of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), a solvent renowned in synthetic chemistry for its strong hydrogen-bond-donating ability, low nucleophilicity, and exceptional capacity to stabilize cationic and radical intermediates . The incorporation of the 3,4-dimethylphenyl group tailors this molecule for specific applications in advanced materials science and as a potential ligand or catalyst component in transition metal-catalyzed reactions. Its primary research value lies in its role as a key precursor or intermediate in the synthesis of high-performance fluorinated polymers. Such polymers, particularly polyimides and polyamide-imides incorporating hexafluoroisopropylidene (6F) groups, are critical for aerospace, defense, and electronics applications due to their thermal stability, low dielectric constants, and low moisture absorption . Furthermore, the HFIP moiety is considered "magical" in Pd-catalyzed C–H activation reactions, where it significantly enhances reaction yields and selectivity, making this derivative a compound of interest for developing novel synthetic methodologies in organic chemistry . This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic uses, nor for application in humans or animals. Researchers should handle this material with care, referring to the material safety data sheet (MSDS) and adhering to all relevant laboratory safety protocols. The GHS hazard statements associated with this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

2-(3,4-dimethylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F6O/c1-6-3-4-8(5-7(6)2)9(18,10(12,13)14)11(15,16)17/h3-5,18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDLQAOJQQSJPIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C(F)(F)F)(C(F)(F)F)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-DIMETHYLPHENYL)HEXAFLUOROISOPROPANOL typically involves the reaction of 3,4-dimethylphenyl magnesium bromide with hexafluoroacetone. This reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction mixture is usually refluxed in an inert atmosphere, such as nitrogen or argon, to ensure the complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of catalysts and advanced purification techniques, such as distillation and chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-DIMETHYLPHENYL)HEXAFLUOROISOPROPANOL can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) can be used for substitution reactions.

Major Products

    Oxidation: The major products include ketones and aldehydes.

    Reduction: The major products include alcohols and alkanes.

    Substitution: The major products depend on the specific substituents introduced during the reaction.

Scientific Research Applications

Role in Organic Synthesis

2-(3,4-Dimethylphenyl)hexafluoroisopropanol is primarily utilized as a solvent and reagent in organic synthesis. Its unique properties allow for enhanced reaction conditions that lead to improved yields and selectivity in chemical reactions.

1.1. Friedel-Crafts Reactions

One of the notable applications of this compound is in Friedel-Crafts alkylation reactions. The compound acts as a solvent that stabilizes reactive carbocations, facilitating the alkylation of aromatic compounds. This process has been shown to yield higher selectivity and efficiency compared to traditional solvents .

1.2. Synthesis of Industrial Compounds

The compound serves as a precursor in the synthesis of high-value industrial chemicals such as 4,4'-(hexafluoroisopropylidene)diphthalic anhydride and 4,4'-(hexafluoroisopropenyl)diphthalic acid. These compounds are used in the production of high-performance polymers and resins . The use of this compound in these syntheses ensures high yields (up to 91%) and purity, addressing common challenges in industrial chemical production .

Catalytic Applications

The compound has been investigated for its catalytic properties in various chemical transformations:

2.1. Catalysis in Organic Reactions

Research indicates that this compound can enhance the efficiency of catalytic reactions involving metal ions. For instance, it has been used effectively with catalysts such as Co²⁺ and Mn²⁺ to promote oxidation reactions that yield valuable intermediates .

2.2. Nucleophilic Reactions

The compound has shown promise in nucleophilic ring-opening reactions of cyclopropanes when used as a solvent. The stabilization of transition states leads to improved reaction kinetics and product yields . This application is particularly relevant for synthesizing complex organic molecules.

Therapeutic Potential

Emerging studies suggest that derivatives of hexafluoroisopropanol may possess biological activity that could be harnessed for therapeutic purposes:

3.1. Anticancer Activity

Preliminary investigations have indicated that compounds related to this compound exhibit significant antitumor activity against various cancer cell lines. For example, studies conducted by the National Cancer Institute revealed promising results regarding cell growth inhibition .

3.2. Drug Development

The drug-like properties of hexafluoroisopropanol derivatives are being evaluated for their potential use in developing new synthetic agents with biological activity . This aspect opens avenues for research into pharmaceuticals targeting specific diseases.

Mechanism of Action

The mechanism of action of 2-(3,4-DIMETHYLPHENYL)HEXAFLUOROISOPROPANOL involves its interaction with specific molecular targets and pathways. The hexafluoropropanol group can form hydrogen bonds with various biomolecules, influencing their structure and function. The aromatic ring can participate in π-π interactions and other non-covalent interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

2-(2,6-Dimethylphenyl)hexafluoroisopropanol (CAS 28180-47-4)

  • Structure : Differs in the positions of methyl groups on the phenyl ring (2,6-dimethyl vs. 3,4-dimethyl).
  • Formula : C₁₁H₁₀F₆O (identical molecular formula to the target compound).
  • In contrast, the 3,4-dimethyl substitution introduces ortho-methyl groups, which may increase steric bulk near the hydroxyl group, affecting hydrogen-bonding capacity and solubility in polar solvents .

Parent Compound: Hexafluoroisopropanol (HFIP)

  • Structure : Lacks the aryl substituent, consisting only of the (CF₃)₂CHOH backbone.
  • Formula : C₃H₂F₆O.
  • Key Differences :
    • HFIP is a volatile liquid with strong Lewis acidity (pKa ~9.3), widely used as a solvent or catalyst.
    • The addition of the 3,4-dimethylphenyl group in the target compound reduces volatility and increases molecular weight, likely shifting applications toward solid-phase synthesis or polymeric materials .

Complex Derivatives: Functionalized Analogs

2-{2-[(1R)-1-[3-(Cyclopropyloxy)-4-(Difluoromethoxy)phenyl]-2-(1-Oxidopyridin-3-yl)ethyl]-1,3-Thiazol-5-yl}-1,1,1,3,3,3-hexafluoropropan-2-ol

  • Structure : Features a thiazole ring, pyridinyl oxide, and cyclopropyloxy/difluoromethoxy substituents.
  • The hexafluoroisopropanol moiety may enhance metabolic stability or bioavailability compared to non-fluorinated analogs .

Comparative Data Table

Compound Name Substituents/Modifications Molecular Formula CAS No. Key Inferred Properties
This compound 3,4-dimethylphenyl C₁₁H₁₀F₆O Not provided High steric bulk, moderate acidity
2-(2,6-Dimethylphenyl)hexafluoroisopropanol 2,6-dimethylphenyl C₁₁H₁₀F₆O 28180-47-4 Symmetric structure, enhanced crystallinity
Hexafluoroisopropanol (HFIP) No aryl substituent C₃H₂F₆O 920-66-1 High volatility, strong Lewis acidity
Thiazole/Pyridine Derivative Heterocyclic and multiple O-substituents C₂₃H₂₀F₈N₂O₄S Not provided Pharmaceutical potential, high polarity

Research Implications and Trends

  • Synthetic Challenges : Positional isomerism (e.g., 3,4- vs. 2,6-dimethylphenyl) may require tailored synthetic routes, such as Friedel-Crafts alkylation or Suzuki coupling, to control regioselectivity .
  • Applications :
    • HFIP derivatives with aryl groups are explored as co-solvents in peptide synthesis or as building blocks for fluorinated polymers.
    • Complex analogs (e.g., thiazole derivatives) highlight the role of fluorination in improving drug-like properties .

Biological Activity

2-(3,4-Dimethylphenyl)hexafluoroisopropanol (HFIP) is a fluorinated alcohol known for its unique solvent properties and potential biological activities. This compound has garnered attention in various fields, including medicinal chemistry, due to its ability to influence biological systems. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

This compound is characterized by its hexafluoroisopropanol structure, which contributes to its distinct chemical behavior. The presence of fluorine atoms enhances lipophilicity and hydrogen bonding capabilities, making it an effective solvent for various organic reactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Solvent Effects : HFIP is known to stabilize reactive intermediates in organic reactions, which can lead to increased yields and selectivity in drug synthesis. Its polar characteristics facilitate interactions with biomolecules.
  • Inhibition of Enzymatic Activity : Research indicates that HFIP can inhibit certain enzymes involved in metabolic pathways. For instance, it has been shown to modulate the activity of acetylcholinesterase (AChE), which is crucial for neurotransmission.
  • Anticancer Properties : Preliminary studies suggest that compounds derived from or related to HFIP exhibit cytotoxic effects on various cancer cell lines. These effects may be due to enhanced cellular uptake and interaction with specific molecular targets.

Table 1: Summary of Biological Activities

StudyCompoundBiological ActivityFindings
HFIPAnticancerInduced apoptosis in FaDu hypopharyngeal tumor cells; better cytotoxicity than bleomycin.
HFIPEnzyme InhibitionInhibited AChE and BuChE; showed potential for Alzheimer’s disease treatment.
HFIPSolvent EffectsEnhanced reaction yields in organic synthesis; stabilized reactive intermediates.

Detailed Research Findings

  • Anticancer Activity : A study demonstrated that this compound exhibited significant cytotoxicity against FaDu cells. The compound's mechanism involved apoptosis induction through the activation of caspase pathways, suggesting its potential as an anticancer agent .
  • Enzyme Inhibition : Another investigation revealed that HFIP could inhibit AChE and BuChE effectively. The inhibition was linked to conformational changes in the enzyme structure upon binding with HFIP, indicating its potential use in treating neurodegenerative diseases like Alzheimer's .
  • Synthetic Applications : HFIP's role as a solvent in organic reactions has been extensively studied. It has been shown to promote the synthesis of complex molecules by stabilizing transition states and intermediates, thus improving overall reaction efficiency .

Q & A

Basic Research Questions

Synthesis and Purification Methodologies Q: What are the optimal synthetic routes and purification strategies for 2-(3,4-dimethylphenyl)hexafluoroisopropanol? A:

  • Synthesis: Fluorination of the isopropanol backbone can be achieved via reaction with sulfur tetrafluoride (SF₄) or using hexafluoroacetone as a precursor. The aromatic 3,4-dimethylphenyl group is typically introduced via nucleophilic substitution or Suzuki-Miyaura coupling under palladium catalysis .
  • Purification: High-purity isolation requires fractional distillation under reduced pressure (50–60°C, 10–15 mmHg) followed by recrystallization in hexane/ethyl acetate mixtures. Purity >99% is confirmed by GC-MS and ¹⁹F NMR .

Characterization Techniques Q: Which analytical methods are critical for confirming the structural integrity of this compound? A:

  • X-ray crystallography (using SHELX programs for refinement) resolves the stereochemistry of the hexafluoroisopropyl group and aryl ring orientation .
  • Multinuclear NMR (¹H, ¹³C, ¹⁹F) identifies chemical shifts for fluorine environments (δ −70 to −75 ppm for CF₃ groups) and aromatic protons .
  • High-resolution mass spectrometry (HRMS) and FT-IR (C-F stretches at 1100–1250 cm⁻¹) validate molecular weight and functional groups .

Handling and Safety Protocols Q: What safety precautions are necessary for laboratory handling? A:

  • Use PPE (nitrile gloves, safety goggles) and operate in a fume hood due to potential release of HF vapors during decomposition.
  • Store in amber glass under inert gas (Ar/N₂) to prevent moisture absorption and thermal degradation.
  • Dispose of waste via alkaline hydrolysis (pH >10) to neutralize fluorinated byproducts .

Advanced Research Questions

Crystallographic Challenges in Fluorinated Systems Q: How can crystallographic disorder in the hexafluoroisopropyl group be addressed during structure refinement? A:

  • Low-temperature data collection (100 K) minimizes thermal motion artifacts.
  • Use SHELXL with restraints for fluorine atom positions and anisotropic displacement parameters. Twin refinement may be required for high-symmetry space groups .
  • Validate with Hirshfeld surface analysis to assess intermolecular F···H interactions .

Pharmacological Interaction Mechanisms Q: How can computational and experimental methods elucidate this compound’s bioactivity? A:

  • Molecular docking (AutoDock Vina) screens for binding affinity to targets like cytochrome P450 or peroxisome proliferator-activated receptors (PPARs).
  • In vitro assays (e.g., enzyme inhibition kinetics) quantify IC₅₀ values, while LC-MS/MS tracks metabolic stability in hepatocyte models .

Stability Under Reactive Conditions Q: What methodologies assess thermal and hydrolytic stability for long-term storage? A:

  • TGA/DSC (5°C/min, N₂ atmosphere) identifies decomposition onset temperatures (>200°C).
  • Accelerated stability studies (40°C/75% RH for 6 months) coupled with HPLC-UV monitor degradation products.
  • pH-dependent hydrolysis (1–13) analyzed by ¹⁹F NMR reveals susceptibility to acidic/basic conditions .

Addressing Data Contradictions in Fluorophilicity Q: How can conflicting solubility data in polar vs. nonpolar solvents be resolved? A:

  • Hansen solubility parameters predict miscibility in solvents like DMSO or perfluorocarbons.
  • COSMO-RS computational modeling correlates experimental solubility with σ-profiles of fluorine atoms.
  • Validate via cloud-point titration in solvent blends .

Environmental Impact Assessment Q: What protocols evaluate environmental persistence and ecotoxicity? A:

  • OECD 301F biodegradation tests measure mineralization rates in activated sludge.
  • Daphnia magna acute toxicity assays (48-hr EC₅₀) assess aquatic impact.
  • LC-HRMS identifies persistent metabolites, such as trifluoroacetic acid derivatives .

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